molecular formula C28H29N3O4 B10902904 4-butoxy-N-{4-oxo-2-[2-(prop-2-en-1-yloxy)phenyl]-1,4-dihydroquinazolin-3(2H)-yl}benzamide

4-butoxy-N-{4-oxo-2-[2-(prop-2-en-1-yloxy)phenyl]-1,4-dihydroquinazolin-3(2H)-yl}benzamide

Cat. No.: B10902904
M. Wt: 471.5 g/mol
InChI Key: QOJJUTQLMRMNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an allyloxyphenyl group, a quinazolinone core, and a butoxybenzamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE typically involves a multi-step process:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Allyloxyphenyl Group: The allyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where an allyloxy group is attached to a phenyl ring through the reaction with an appropriate allyl halide.

    Attachment of the Butoxybenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with a butoxybenzamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide in the presence of a catalyst.

    Reduction: LiAlH4, sodium borohydride (NaBH~4~), or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~).

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N~1~-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound’s quinazolinone core is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[2-(2-Hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-butoxybenzamide: Similar structure but with a hydroxy group instead of an allyloxy group.

    N~1~-[2-(2-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-butoxybenzamide: Contains a methoxy group instead of an allyloxy group.

Uniqueness

N~1~-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE is unique due to its allyloxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

4-butoxy-N-[4-oxo-2-(2-prop-2-enoxyphenyl)-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C28H29N3O4/c1-3-5-19-34-21-16-14-20(15-17-21)27(32)30-31-26(23-11-7-9-13-25(23)35-18-4-2)29-24-12-8-6-10-22(24)28(31)33/h4,6-17,26,29H,2-3,5,18-19H2,1H3,(H,30,32)

InChI Key

QOJJUTQLMRMNRT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.